REACTION_CXSMILES
|
[Sn:1](=[O:3])=[O:2].[O-2:4].[In+3:5].[O-2].[O-2].[In+3].[Sn]>>[OH2:2].[O-2:4].[In+3:5].[O-2:2].[O-2:2].[In+3:5].[Sn:1](=[O:3])=[O:2] |f:1.2.3.4.5,7.8.9.10.11.12,^3:8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[In+3].[O-2].[O-2].[In+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To produce the powder
|
Name
|
|
Type
|
product
|
Smiles
|
O.[O-2].[In+3].[O-2].[O-2].[In+3]
|
Name
|
|
Type
|
product
|
Smiles
|
[Sn](=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |